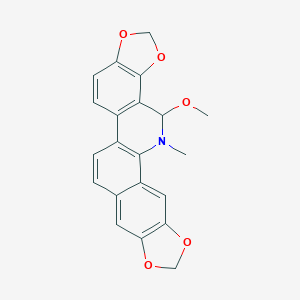
6-メトキシジヒドロサンギナリン
概要
説明
科学的研究の応用
6-Methoxydihydrosanguinarine has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other benzophenanthridine alkaloids.
Biology: Studied for its effects on cell proliferation and apoptosis.
Medicine: Investigated for its potential in treating cancers such as lung adenocarcinoma and hepatocellular carcinoma
Industry: Used in the development of pharmaceuticals and as a research tool in drug discovery.
作用機序
生化学分析
Biochemical Properties
6-Methoxydihydrosanguinarine has been found to interact with various enzymes, proteins, and other biomolecules. It has shown strong cytotoxicity against MCF-7 and SF-268 cell lines . The exact mechanisms involved have not yet been clarified .
Cellular Effects
6-Methoxydihydrosanguinarine has been shown to suppress cell proliferation and trigger cell cycle arrest, DNA damage, and apoptosis in hepatocellular carcinoma (HCC) cells . It also exhibits cytotoxicity and sensitizes TNF-related apoptosis inducing ligand (TRAIL)-induced apoptosis of HCC cells through ROS-mediated upregulation of DR5 .
Molecular Mechanism
6-Methoxydihydrosanguinarine exerts its effects at the molecular level by modulating ROS generation, EGFR/Akt signaling, and JNK activation in HCC cells . It potentiates TRAIL-induced apoptosis through upregulation of DR5 via ROS generation .
準備方法
合成経路と反応条件
6-メトキシジヒドロサンギナリンの合成は、通常、マクレヤ・コルダタなどの天然資源からの抽出を伴います。 抽出プロセスには、メタノールやジメチルスルホキシドなどの溶媒の使用が含まれます . この化合物は、制御された条件下でジヒドロサンギナリンのメトキシル化を含む化学反応によって合成することもできます .
工業生産方法
6-メトキシジヒドロサンギナリンの工業生産は、植物源からの大規模抽出を伴います。 このプロセスには、マクレヤ・コルダタの栽培、続いて有機溶媒を使用した抽出、クロマトグラフィー技術による精製が含まれます .
化学反応の分析
反応の種類
6-メトキシジヒドロサンギナリンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は酸化されて、さまざまな誘導体を形成することができます。
還元: 還元反応は、それを他のアルカロイド型に変換することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、メタノール、ジメチルスルホキシド、およびさまざまな酸化剤と還元剤が含まれます。 これらの反応は、通常、目的の生成物の形成を保証するために、制御された温度とpH条件下で行われます .
形成される主要な生成物
これらの反応から形成される主要な生成物には、ジヒドロサンギナリンのさまざまなメトキシル化および脱メトキシル化誘導体が含まれます .
科学研究への応用
6-メトキシジヒドロサンギナリンは、幅広い科学研究への応用を持っています。
類似化合物との比較
類似化合物
サンギナリン: 同様の細胞毒性を持つ別のベンゾフェナントリジンアルカロイドです。
ケレリトリン: 抗癌特性と類似の分子構造で知られています.
独自性
6-メトキシジヒドロサンギナリンは、その特異的なメトキシル化により、その細胞毒性と癌細胞におけるアポトーシス誘導能力が向上しているため、ユニークです . その独特の分子構造により、他の類似化合物とは異なる分子標的に結合することができます .
生物活性
6-Methoxydihydrosanguinarine (6-MDS) is a natural alkaloid derived from various plant sources, including Macleaya cordata and Hylomecon japonica. This compound has garnered attention for its diverse biological activities, particularly in cancer research and antimicrobial applications. This article presents a detailed overview of the biological activities of 6-MDS, supported by data tables and recent research findings.
Overview of Biological Activities
6-MDS exhibits a range of biological activities, including:
- Anticancer Activity : Demonstrated potent cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Exhibits significant antibacterial and antimalarial activities.
- Modulation of Apoptosis and Autophagy : Induces programmed cell death and influences cellular self-digestion processes.
Cytotoxic Effects
6-MDS has shown strong cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and SF-268 (glioblastoma). The half-maximal inhibitory concentration (IC50) values for these cell lines are as follows:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 0.61 |
| SF-268 | 0.54 |
| HT29 (colon carcinoma) | 3.8 ± 0.2 |
| Hep G2 (liver cancer) | 5.0 ± 0.2 |
The mechanism of action involves the induction of apoptosis through the accumulation of reactive oxygen species (ROS), leading to the suppression of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation .
Case Studies
- Breast Cancer Research : A study conducted by Zhang et al. explored the effects of 6-MDS on MCF-7 cells, revealing that it induces apoptosis by increasing ROS levels and inhibiting the PI3K/AKT/mTOR pathway. The use of autophagy inhibitors enhanced its pro-apoptotic effects, indicating a complex interaction between apoptosis and autophagy in cancer treatment .
- Liver Cancer : In hepatocellular carcinoma cells, 6-MDS was found to sensitize cells to TRAIL-induced apoptosis through ROS-mediated upregulation of death receptor 5 (DR5) .
Antimicrobial Properties
6-MDS also exhibits significant antimicrobial activity, particularly against Staphylococcus aureus and Plasmodium species. In vitro studies have shown that it possesses antiplasmodial activity, making it a candidate for further exploration in malaria treatment .
The biological activity of 6-MDS is mediated through several biochemical pathways:
- Inhibition of Platelet Aggregation : It acts on the platelet-activating factor receptor (PAFR), disrupting normal clotting processes.
- Induction of Apoptosis : By increasing ROS levels, it triggers apoptotic pathways in cancer cells .
- Modulation of Autophagy : The compound promotes autophagy while enhancing apoptosis under certain conditions, suggesting a dual role in cellular regulation .
特性
IUPAC Name |
23-methoxy-24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21)-octaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO5/c1-22-19-13(4-3-11-7-16-17(8-14(11)19)26-9-25-16)12-5-6-15-20(27-10-24-15)18(12)21(22)23-2/h3-8,21H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPDDMNAUJQRSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C2=C(C=CC3=C2OCO3)C4=C1C5=CC6=C(C=C5C=C4)OCO6)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















